Cas no 400074-72-8 (5-[bis(ethylsulfanyl)methyl]-1-(4-chlorobenzenesulfonyl)-1H-pyrazole)
![5-[bis(ethylsulfanyl)methyl]-1-(4-chlorobenzenesulfonyl)-1H-pyrazole structure](https://ja.kuujia.com/scimg/cas/400074-72-8x500.png)
5-[bis(ethylsulfanyl)methyl]-1-(4-chlorobenzenesulfonyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 5-[bis(ethylsulfanyl)methyl]-1-(4-chlorobenzenesulfonyl)-1H-pyrazole
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- インチ: 1S/C14H17ClN2O2S3/c1-3-20-14(21-4-2)13-9-10-16-17(13)22(18,19)12-7-5-11(15)6-8-12/h5-10,14H,3-4H2,1-2H3
- InChIKey: IDWHNRJUGXEIQD-UHFFFAOYSA-N
- ほほえんだ: N1(S(C2=CC=C(Cl)C=C2)(=O)=O)C(C(SCC)SCC)=CC=N1
5-[bis(ethylsulfanyl)methyl]-1-(4-chlorobenzenesulfonyl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674891-10mg |
5-(Bis(ethylthio)methyl)-1-((4-chlorophenyl)sulfonyl)-1H-pyrazole |
400074-72-8 | 98% | 10mg |
¥756.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674891-100mg |
5-(Bis(ethylthio)methyl)-1-((4-chlorophenyl)sulfonyl)-1H-pyrazole |
400074-72-8 | 98% | 100mg |
¥2048.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674891-20mg |
5-(Bis(ethylthio)methyl)-1-((4-chlorophenyl)sulfonyl)-1H-pyrazole |
400074-72-8 | 98% | 20mg |
¥1117.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674891-2mg |
5-(Bis(ethylthio)methyl)-1-((4-chlorophenyl)sulfonyl)-1H-pyrazole |
400074-72-8 | 98% | 2mg |
¥504.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674891-5mg |
5-(Bis(ethylthio)methyl)-1-((4-chlorophenyl)sulfonyl)-1H-pyrazole |
400074-72-8 | 98% | 5mg |
¥682.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674891-25mg |
5-(Bis(ethylthio)methyl)-1-((4-chlorophenyl)sulfonyl)-1H-pyrazole |
400074-72-8 | 98% | 25mg |
¥1417.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674891-50mg |
5-(Bis(ethylthio)methyl)-1-((4-chlorophenyl)sulfonyl)-1H-pyrazole |
400074-72-8 | 98% | 50mg |
¥1430.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674891-1mg |
5-(Bis(ethylthio)methyl)-1-((4-chlorophenyl)sulfonyl)-1H-pyrazole |
400074-72-8 | 98% | 1mg |
¥519.00 | 2024-05-15 |
5-[bis(ethylsulfanyl)methyl]-1-(4-chlorobenzenesulfonyl)-1H-pyrazole 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
5-[bis(ethylsulfanyl)methyl]-1-(4-chlorobenzenesulfonyl)-1H-pyrazoleに関する追加情報
Introduction to 5-[bis(ethylsulfanyl)methyl]-1-(4-chlorobenzenesulfonyl)-1H-pyrazole (CAS No. 400074-72-8)
5-[bis(ethylsulfanyl)methyl]-1-(4-chlorobenzenesulfonyl)-1H-pyrazole is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of medicinal chemistry. This compound, identified by its CAS number 400074-72-8, features a pyrazole core appended with functional groups that make it a promising candidate for various biochemical and pharmaceutical applications. The presence of both bis(ethylsulfanyl)methyl and 4-chlorobenzenesulfonyl groups introduces unique reactivity and binding properties, which are being explored in the development of novel therapeutic agents.
The pyrazole scaffold is a well-known heterocyclic compound that has been extensively studied for its pharmacological properties. Pyrazoles exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The introduction of the bis(ethylsulfanyl)methyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. This modification is particularly relevant in drug design, where optimizing pharmacokinetic profiles is crucial for therapeutic efficacy.
The 4-chlorobenzenesulfonyl moiety adds another layer of complexity to the compound's structure. Sulfonyl groups are known for their ability to increase binding affinity and stability in drug molecules. In particular, the chloro substituent on the benzene ring can further modulate the electronic properties of the sulfonyl group, influencing its interactions with biological targets. This combination of structural features makes 5-[bis(ethylsulfanyl)methyl]-1-(4-chlorobenzenesulfonyl)-1H-pyrazole an intriguing candidate for further investigation.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The unique structural features of 5-[bis(ethylsulfanyl)methyl]-1-(4-chlorobenzenesulfonyl)-1H-pyrazole suggest potential applications in inhibiting enzymes such as kinases and proteases, which are often overexpressed in cancer and inflammatory diseases. Preliminary computational studies have indicated that this compound may interact with these targets through multiple binding sites, enhancing its inhibitory potency.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps include the formation of the pyrazole ring, followed by functionalization with the bis(ethylsulfanyl)methyl and 4-chlorobenzenesulfonyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure regioselectivity and minimize side products. These synthetic strategies are critical for producing sufficient quantities of the compound for biological testing.
Beyond its potential as a drug candidate, 5-[bis(ethylsulfanyl)methyl]-1-(4-chlorobenzenesulfonyl)-1H-pyrazole may also serve as a valuable intermediate in the synthesis of more complex molecules. Its versatile structure allows for further derivatization, enabling chemists to explore new chemical space and discover novel bioactive compounds. This flexibility is particularly important in medicinal chemistry, where generating diverse molecular libraries is essential for identifying lead compounds.
The biological evaluation of this compound has begun with in vitro assays targeting key enzymes and pathways relevant to human health. Initial results have shown promising activity against certain enzymes, suggesting that further optimization could lead to potent therapeutic agents. Additionally, structural modifications based on these findings could improve selectivity and reduce potential off-target effects. Such studies are crucial for advancing drug discovery efforts and bringing new treatments to patients.
The development of new pharmaceuticals relies heavily on understanding how molecules interact with biological systems at the molecular level. Computational modeling techniques have been increasingly used to predict binding affinities and optimize molecular structures before experimental synthesis. For 5-[bis(ethylsulfanyl)methyl]-1-(4-chlorobenzenesulfonyl)-1H-pyrazole, these methods have helped identify key interactions with potential targets, guiding the design of more effective derivatives.
In conclusion, 5-[bis(ethylsulfanyl)methyl]-1-(4-chlorobenzenesulfonyl)-1H-pyrazole (CAS No. 400074-72-8) represents a significant advancement in medicinal chemistry due to its unique structural features and potential biological activities. The combination of lipophilic and electrophilic groups within its framework makes it a versatile scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it holds promise for contributing to future medical breakthroughs.
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